6-ethoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide
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Overview
Description
6-ethoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide is a complex organic compound that features a nicotinamide core substituted with ethoxy and pyrazolyl-pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide typically involves multi-step organic synthesisThe pyrazolyl-pyridinyl moiety is then introduced via a coupling reaction, often using Suzuki-Miyaura coupling conditions . This involves the use of palladium catalysts and boron reagents under mild conditions to form the desired carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow chemistry techniques to ensure consistent reaction conditions and efficient heat and mass transfer.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridine rings, which can be catalyzed by various oxidizing agents.
Reduction: Reduction reactions can target the nitro groups if present or the pyridine ring, often using hydrogenation catalysts.
Substitution: The ethoxy group and the nicotinamide moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ethoxy group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-ethoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide is used as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the synthesis of novel compounds.
Biology
Biologically, this compound may serve as a ligand in the study of enzyme interactions, particularly those involving nicotinamide adenine dinucleotide (NAD) analogs. Its structural similarity to NAD makes it a candidate for studying enzyme mechanisms and inhibitor design.
Medicine
In medicine, the compound’s potential as a therapeutic agent is being explored. Its ability to interact with biological targets such as enzymes and receptors could lead to the development of new drugs for treating various diseases.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 6-ethoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide exerts its effects involves its interaction with molecular targets such as enzymes. The compound can mimic or inhibit the action of natural substrates, thereby modulating the activity of these enzymes. This interaction often involves binding to the active site or allosteric sites, altering the enzyme’s conformation and activity.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: The parent compound, which lacks the ethoxy and pyrazolyl-pyridinyl substitutions.
6-ethoxy-N-(pyridin-3-ylmethyl)nicotinamide: A simpler analog without the pyrazole ring.
Nicotinamide adenine dinucleotide (NAD): A biologically active compound with a similar nicotinamide core.
Uniqueness
6-ethoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrazole and pyridine rings, along with the ethoxy group, allows for diverse interactions and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
6-ethoxy-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-3-25-17-7-5-14(12-20-17)18(24)21-11-13-4-6-15(19-10-13)16-8-9-22-23(16)2/h4-10,12H,3,11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXQWMKJMINOMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)NCC2=CN=C(C=C2)C3=CC=NN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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